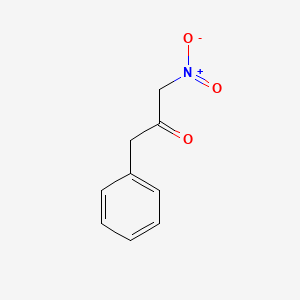
1-Nitro-3-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H9NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-3-phenylpropan-2-one can be synthesized through several methods:
Henry Reaction (Nitroaldol Reaction): This involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Nitration of 3-Phenylpropan-2-one: This method involves the nitration of 3-phenylpropan-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the nitro group can be replaced with a halogen using reagents like phosphorus tribromide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Phosphorus tribromide, sodium hydroxide.
Major Products Formed:
Reduction: 1-Amino-3-phenylpropan-2-one.
Oxidation: 3-Phenylpropanoic acid.
Substitution: 1-Halo-3-phenylpropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1-nitro-3-phenylpropan-2-one involves its reactivity due to the presence of both the nitro and ketone groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ketone group can undergo various transformations, including reduction and oxidation, which further contribute to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-3-phenylpropan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-nitropropene: This compound also contains a nitro group and a phenyl ring but differs in the position of the nitro group and the presence of a double bond.
3-Phenylpropan-2-one: This compound lacks the nitro group, making it less reactive in certain types of reactions.
1-Nitro-2-phenylethane: This compound has a similar structure but differs in the position of the nitro group and the length of the carbon chain.
Uniqueness: this compound is unique due to its combination of a nitro group and a ketone group attached to a phenyl ring, which imparts distinct reactivity and versatility in various chemical transformations.
Eigenschaften
IUPAC Name |
1-nitro-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYACOSASPGZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
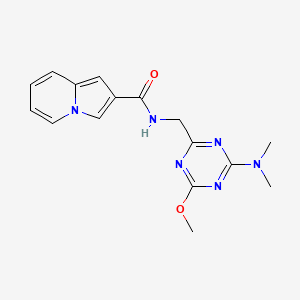
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/new.no-structure.jpg)
![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate](/img/structure/B2983237.png)
![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
![1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)
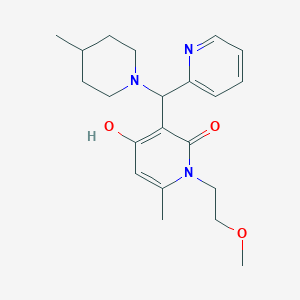
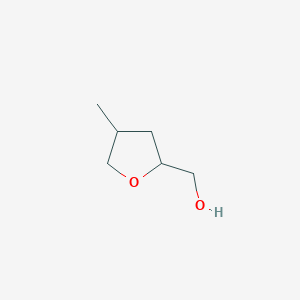
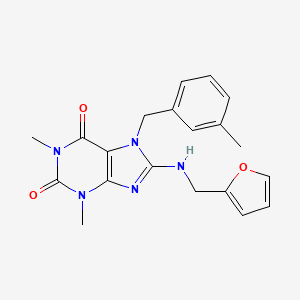
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)
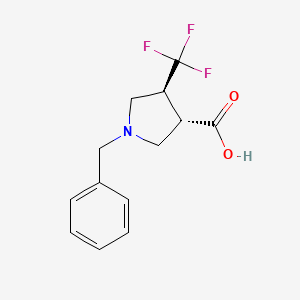
![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
